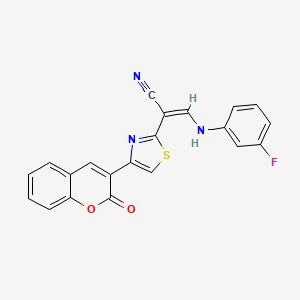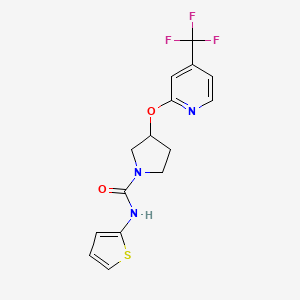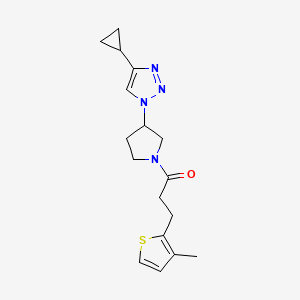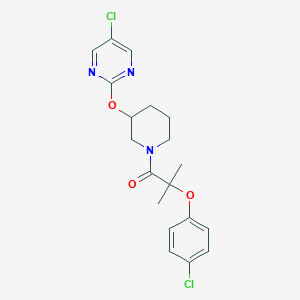
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pteridine derivatives involves several key steps, including the use of intermediate compounds and specific reagents to achieve the desired chemical structures. For instance, the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamines involves an intermediate compound 5-fluoro-N4-(3-(aminophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, with structures established through spectral data such as 1H-NMR, 13C-NMR, 19F-NMR, ESI-MS, and analytical data (Gorle et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those involving morpholine derivatives, reveals specific orientations and bond lengths critical for the compound's functionality. For example, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its platinum(II) and ruthenium(II) complexes exhibit specific bond orientations and lengths, indicative of the compound's potential reactivity and interaction with other molecules (Singh et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving the synthesis and modification of pteridine derivatives often include steps such as displacement reactions, cyclization, and controlled oxidation. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. For example, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine involves displacement and cyclization reactions to introduce specific substituents and achieve high yields (Samano et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has focused on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl groups. These compounds, including variations like 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, exhibit significant larvicidal activity against larvae, highlighting their potential as bioactive molecules in pest control and possibly in therapeutic contexts due to their bioactive properties (Gorle et al., 2016).
Coordination Chemistry and Cytotoxicity
Mixed cis-diamine complexes of platinum(II) containing morpholine and other amines have been synthesized and tested for their cytotoxicity against cancer cells. These complexes, featuring a cis-configuration where morpholine acts as one of the ligands, have shown promising anticancer activities, highlighting the utility of morpholine-containing compounds in developing chemotherapeutic agents (Da et al., 2004).
Material Science and Polymer Chemistry
Novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups have been synthesized from diamines containing morpholine units. These polymers exhibit high thermal stability, good mechanical properties, and electrochromic characteristics, suggesting their application in advanced material science, particularly in the development of high-performance polymers with specific electronic and optical properties (Cheng et al., 2005).
Organic Synthesis and Characterization
The synthesis and characterization of novel pyrimidine derivatives with morpholine phenyl groups have been explored. These compounds are synthesized via specific reactions involving guanidine nitrate and characterized by various spectroscopic methods. The research demonstrates the versatility of morpholine-containing compounds in organic synthesis and the potential for discovering new biological activities (Thanusu et al., 2010).
Luminescence and Optical Materials
Investigations into sterically hindered Pt(II) complexes, including those with morpholine derivatives, have shown their applications in fabricating organic light-emitting diodes (OLEDs) and electrical switching devices. These materials offer deep-red emission and potential use in organic memory devices due to their unique electroluminescent and electrochromic properties (Blondel et al., 2017).
Eigenschaften
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOLFWSFOQVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)


![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)